D-AP7

描述

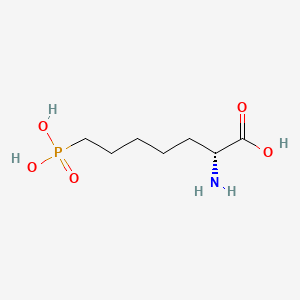

D-2-氨基-7-膦酰庚酸,俗称D-AP7,是N-甲基-D-天冬氨酸受体的选择性拮抗剂。该化合物以其竞争性抑制谷氨酸与N-甲基-D-天冬氨酸受体结合的能力而闻名,从而阻止该受体的激活。 This compound因其潜在的治疗应用而被广泛研究,特别是在神经药理学领域 .

准备方法

D-2-氨基-7-膦酰庚酸的合成通常包括以下步骤:

起始原料: 合成从选择合适的起始原料开始,例如庚酸衍生物。

磷酸化: 庚酸衍生物经过磷酸化引入膦酰基团。

胺化: 然后将磷酸化中间体进行胺化,在所需位置引入氨基。

D-2-氨基-7-膦酰庚酸的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。 这些方法通常包括使用自动化反应器和连续流动工艺来提高效率和产量 .

化学反应分析

D-2-氨基-7-膦酰庚酸会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将该化合物转化为其还原形式,这些还原形式可能具有不同的生物活性。

这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Neuropharmacological Studies

D-AP7 has been extensively used in neuropharmacological research to understand the role of NMDA receptors in learning, memory, and behavior. For instance, studies have shown that administration of this compound impairs acquisition processes in behavioral tasks without significantly affecting consolidation or retrieval . This suggests that NMDA receptor activity is critical during the learning phase.

Case Study: Behavioral Effects in Rats

- Objective: Investigate the effects of this compound on behavioral responses in rats subjected to hypoxia.

- Method: this compound was administered intracerebroventricularly at a dose of 5 nmol.

- Findings: In hypoxia-treated rats, this compound enhanced locomotor activity but did not prevent learning impairments associated with hypoxia. This indicates that while this compound affects behavior, it does not mitigate all cognitive deficits induced by environmental stressors .

Vision Research

This compound has also been utilized in studies examining the role of NMDA receptors in retinal ganglion cells. Research indicates that this compound effectively blocks NMDA-mediated currents in these cells, allowing researchers to dissect the contributions of NMDA receptors to visual processing.

Case Study: Retinal Ganglion Cell Activity

- Objective: Assess how this compound influences NMDA receptor-mediated responses in retinal ganglion cells.

- Method: Whole-cell recordings from ganglion cells were performed under varying conditions.

- Findings: The application of this compound resulted in a significant reduction of inward currents mediated by NMDA, confirming its role as an effective antagonist .

Investigating Neurodegenerative Diseases

This compound's ability to inhibit excessive NMDA receptor activation makes it a candidate for studying neurodegenerative conditions where excitotoxicity plays a role. By blocking these receptors, researchers can explore potential therapeutic strategies for diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Research Findings on this compound

Electrophysiological Studies

This compound has been employed in electrophysiological experiments to assess its effects on neuronal excitability and synaptic transmission. Research shows that this compound can reduce tonic inward current and membrane noise under resting conditions, providing insights into synaptic function and plasticity.

Case Study: Electrophysiological Effects

- Objective: Examine how this compound alters synaptic responses in neurons.

- Method: Measurement of DC current and noise levels before and after this compound application.

- Findings: The presence of this compound significantly reduced both tonic inward current and membrane noise, highlighting its impact on synaptic dynamics .

作用机制

D-2-氨基-7-膦酰庚酸的作用机制涉及其对N-甲基-D-天冬氨酸受体上谷氨酸结合位点的竞争性抑制。通过结合该位点,该化合物阻止谷氨酸激活受体,从而抑制与N-甲基-D-天冬氨酸受体激活相关的下游信号通路。 这种抑制可导致各种生理效应,包括抗惊厥和抗焦虑作用 .

相似化合物的比较

D-2-氨基-7-膦酰庚酸通常与其他N-甲基-D-天冬氨酸受体拮抗剂进行比较,例如:

D-2-氨基-5-膦酰戊酸: N-甲基-D-天冬氨酸受体的另一种选择性拮抗剂,但具有不同的化学结构和效力.

3-(2-羧基哌啶-4-基)丙基-1-膦酸盐: 一种具有类似药理特性的新型推测性N-甲基-D-天冬氨酸受体拮抗剂.

6-氰基-7-硝基喹喔啉-2,3-二酮: N-甲基-D-天冬氨酸受体的非竞争性拮抗剂,通过不同的机制起作用.

D-2-氨基-7-膦酰庚酸的独特性在于其对N-甲基-D-天冬氨酸受体的特定结合亲和力和选择性,使其成为研究该受体的生理和病理作用的宝贵工具 .

生物活性

D-AP7 (D-(-)-2-Amino-7-phosphonoheptanoic acid) is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in various neurophysiological processes, including synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by binding to the NMDA receptor's recognition site, thereby preventing the receptor's activation by endogenous ligands such as glutamate. This blockade has significant implications for both central nervous system (CNS) functions and peripheral physiological responses.

- NMDA Receptor Blockade : this compound inhibits NMDA receptor currents in experimental settings, demonstrating its effectiveness in attenuating excitatory neurotransmission. Studies show that application of this compound leads to a significant decrease in current amplitude when NMDA receptors are stimulated with glutamate and glycine .

- Physiological Effects : The blockade of NMDA receptors by this compound has been linked to alterations in systemic blood pressure, indicating a peripheral role for NMDA receptors in cardiovascular regulation .

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its pharmacodynamics and therapeutic potential.

Binding Kinetics

A study analyzed the binding kinetics of this compound compared to other NMDA antagonists. The results indicated that this compound has rapid association and dissociation rates, with a of and a of . These kinetics suggest that this compound can quickly modulate NMDA receptor activity, making it an attractive candidate for therapeutic applications .

Comparative Potency

In comparative studies involving various NMDA antagonists, this compound exhibited a strong inhibitory effect on NMDA-induced currents, with equilibrium dissociation constants (K_i) that reflect its high potency as an antagonist .

Case Studies

Several case studies have highlighted the implications of using this compound in experimental models:

- Neuroprotective Effects : In models of excitotoxicity, this compound administration has shown protective effects against neuronal damage induced by excessive glutamate release. This suggests potential applications in neurodegenerative diseases where excitotoxicity plays a role .

- Behavioral Studies : Behavioral assays have demonstrated that this compound can influence learning and memory processes in animal models. For instance, its administration has been linked to impairments in tasks requiring spatial memory, further confirming its role as an NMDA antagonist .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Name | D-(-)-2-Amino-7-phosphonoheptanoic acid |

| Mechanism | Competitive NMDA receptor antagonist |

| Physiological Effects | Increases blood pressure; neuroprotection |

| Therapeutic Potential | Neurodegenerative diseases; cognitive disorders |

属性

IUPAC Name |

(2R)-2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81338-23-0 | |

| Record name | AP-7, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AP-7, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。